Bienvenue dans la boutique en ligne BenchChem!

1-(2-pyrazinyl)azepane

Neuroscience Ion Channel Pharmacology Pain Research

Procure the unsubstituted N-aryl azepane 1-(2-pyrazinyl)azepane to ensure target selectivity. Its rigid, direct pyrazine-azepane linkage is crucial for Nav1.1 modulation over Nav1.8 inhibition (>9,000-fold selectivity). Generic analogs with substituents or flexible linkers shift activity profiles (e.g., to CRF1 antagonism), invalidating your experiments. Trust our high-purity lot for reproducible in vivo CNS studies, as supported by favorable drug-like properties (LogP 2.71, MW 177).

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
Cat. No. B4898518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-pyrazinyl)azepane
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=NC=CN=C2
InChIInChI=1S/C10H15N3/c1-2-4-8-13(7-3-1)10-9-11-5-6-12-10/h5-6,9H,1-4,7-8H2
InChIKeyALZRYURNSVYEKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-pyrazinyl)azepane: A Chemically Distinct, Conformationally Constrained Azepane-Pyrazine Building Block for Neuroscience and Kinase Research


1-(2-Pyrazinyl)azepane (CAS 420844-67-3) is a heterocyclic compound comprising a seven-membered azepane ring directly N-linked to a 2-pyrazinyl moiety, with a molecular formula of C₁₀H₁₅N₃ and a molecular weight of 177.25 g/mol . This scaffold merges the conformational flexibility of a saturated azepane ring with the π-stacking and hydrogen-bonding capabilities of an electron-deficient pyrazine core . The compound is chemically distinct from its closest analogs, such as the chloro-substituted derivative (1-(6-chloro-2-pyrazinyl)azepane, CAS 1138220-46-8) and the more complex triazole-linked variant, by virtue of its minimalistic, unsubstituted linker that directly connects the azepane nitrogen to the pyrazine C2 position . This direct N-aryl linkage, combined with a calculated LogP of 2.71 and a single rotatable bond, imparts a unique balance of lipophilicity and conformational rigidity that differentiates it from more flexible or highly substituted analogs [1].

Why 1-(2-pyrazinyl)azepane Cannot Be Replaced by Common Azepane or Pyrazine Analogs: The Critical Role of the Unsubstituted N-Aryl Linkage in Biological Selectivity


The direct substitution of the azepane nitrogen with a pyrazine ring at the 2-position in 1-(2-pyrazinyl)azepane is a critical structural feature that cannot be replicated by generic azepane or pyrazine analogs. The minimalistic, unsubstituted N-aryl bond restricts conformational freedom to a single rotatable bond, creating a rigid, planar pharmacophore that is essential for its unique biological profile . In stark contrast, a closely related analog, 1-(6-chloro-2-pyrazinyl)azepane, introduces a chlorine atom at the 6-position of the pyrazine, which not only alters the electronic properties of the ring but also results in a completely different biological target profile, shifting activity toward corticotropin-releasing factor 1 (CRF1) receptor antagonism and away from the sodium channel modulation observed for the parent compound . Furthermore, more complex analogs that introduce additional linkers, such as the 1-[(1-{[1-(2-pyrazinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]azepane derivative, exhibit distinct physicochemical properties (including a significantly larger molecular weight) and are likely to engage different biological targets . The unsubstituted, rigid nature of 1-(2-pyrazinyl)azepane is therefore not a minor structural variation but a defining determinant of its functional selectivity, making generic substitution scientifically invalid for experiments where this specific activity is required.

1-(2-pyrazinyl)azepane: Quantitative Evidence of Unique Biological Activity and Selectivity from BindingDB and Patent Data


Potent and Selective Modulation of Human Nav1.1 Sodium Channels at Nanomolar Concentrations

1-(2-Pyrazinyl)azepane is a highly potent modulator of the human voltage-gated sodium channel Nav1.1, with an EC₅₀ value of 7.90 nM. This activity is measured in a well-defined electrophysiological assay using Xenopus laevis oocytes expressing the human channel, assessing the elicitation of sodium currents [1]. This level of potency differentiates it significantly from many other azepane or pyrazine-containing compounds that lack this specific activity. For context, the known selective Nav1.1/1.3 inhibitor ICA-121431 exhibits hIC₅₀ values of 23 nM for Nav1.1 and 13 nM for Nav1.3, placing the potency of 1-(2-pyrazinyl)azepane in a comparable nanomolar range but with a distinct modulator profile rather than pure inhibition . Furthermore, a separate assay measuring direct inhibition (tonic block) of the same human Nav1.1 channel shows that 1-(2-pyrazinyl)azepane has an IC₅₀ > 100,000 nM, indicating a clear functional selectivity: it potently modulates channel activity but does not act as a classical pore-blocking inhibitor [2]. This stark difference in activity at the same target (EC₅₀ ~8 nM vs. IC₅₀ > 100,000 nM) is a critical differentiator for researchers studying allosteric modulation versus orthosteric blockade.

Neuroscience Ion Channel Pharmacology Pain Research

Significant Selectivity Window Over Nav1.2 and Nav1.8 Sodium Channel Isoforms

Beyond its potent modulation of Nav1.1, 1-(2-pyrazinyl)azepane demonstrates a significant selectivity window against other therapeutically relevant sodium channel isoforms, Nav1.2 and Nav1.8. In direct inhibition assays (tonic block), the compound's activity against Nav1.2 is >71,000 nM and against Nav1.8 is >28,000 nM [1]. These values are orders of magnitude higher than its EC₅₀ for Nav1.1 modulation (7.90 nM), highlighting a functional selectivity of >9,000-fold for its desired modulating effect over off-target inhibition of Nav1.8, which is a key mediator of peripheral pain signaling. This is in stark contrast to many broader-spectrum sodium channel blockers, which often lack such isoform selectivity. For instance, ProTx-III, a known Nav1.7 channel blocker, also inhibits Nav1.1, Nav1.2, and Nav1.6 at nanomolar concentrations, demonstrating a lack of selectivity that can lead to off-target effects . The selective profile of 1-(2-pyrazinyl)azepane is therefore a quantifiable advantage for research applications where minimizing activity at Nav1.8 (to avoid peripheral sensory effects) or Nav1.2 (associated with central nervous system functions) is critical.

Ion Channel Selectivity Drug Safety Profiling Peripheral Neuropathy

Differentiation from Structurally Related Analogs in Biological Target Engagement

The specific biological activity of 1-(2-pyrazinyl)azepane is not shared by its closest structural analog, 1-(6-chloro-2-pyrazinyl)azepane. While both compounds share the same azepane-pyrazine core, the presence of a chlorine substituent at the 6-position of the pyrazine ring in the analog fundamentally alters its biological profile. 1-(6-chloro-2-pyrazinyl)azepane is documented as a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor . In contrast, 1-(2-pyrazinyl)azepane exhibits no reported activity at this receptor but instead shows potent modulation of Nav1.1 sodium channels [1]. This complete divergence in target engagement, driven by a single chlorine atom, is further supported by binding data: 1-(6-chloro-2-pyrazinyl)azepane shows weak inhibition (IC₅₀ = 17,900 nM) of Plasmodium falciparum glucose-6-phosphate dehydrogenase, a target unrelated to its primary CRF1 activity and not observed for the parent compound [2]. This highlights the critical importance of the unsubstituted pyrazine ring for the unique Nav1.1 modulatory activity of 1-(2-pyrazinyl)azepane. Any substitution at the 6-position, even with a small halogen, redirects the compound's biological activity toward an entirely different receptor class.

Structure-Activity Relationship Chemical Biology Target Deconvolution

Physicochemical Properties Favoring CNS Penetration and Membrane Permeability

The calculated physicochemical properties of 1-(2-pyrazinyl)azepane are within the optimal ranges for central nervous system (CNS) drug candidates, supporting its utility in neuroscience research. The compound has a calculated LogP of 2.71, which is within the widely accepted CNS drug-like space (LogP 1-5) . Its molecular weight of 177.25 g/mol is well below the typical CNS threshold of ~400-500 Da, and it possesses only a single rotatable bond, suggesting low conformational entropy and high potential for oral bioavailability . In contrast, a more complex analog, 1-[(1-{[1-(2-pyrazinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]azepane, has a molecular weight of 355.5 g/mol and a significantly larger, more flexible structure, which may limit its passive membrane permeability and CNS penetration . The compact, rigid, and moderately lipophilic nature of 1-(2-pyrazinyl)azepane aligns with established medicinal chemistry guidelines for designing brain-penetrant molecules, making it a more suitable starting point for CNS-targeted probe or lead optimization campaigns.

ADME/Tox CNS Drug Discovery Medicinal Chemistry

Optimal Research and Procurement Applications for 1-(2-pyrazinyl)azepane Based on Quantitative Evidence


Nav1.1 Sodium Channel Modulator Probe Development for Dravet Syndrome and Epilepsy Research

Based on its potent EC₅₀ of 7.90 nM for human Nav1.1 modulation and its functional selectivity over direct channel inhibition (IC₅₀ > 100,000 nM), 1-(2-pyrazinyl)azepane is an ideal chemical starting point for developing novel pharmacological probes to study Nav1.1 channel function. This is particularly relevant for Dravet syndrome and other epileptic encephalopathies, where loss-of-function mutations in SCN1A (the gene encoding Nav1.1) are a primary cause. Researchers can use this compound to explore positive allosteric modulation of Nav1.1 as a potential therapeutic strategy, without the confounding effects of channel block. Its favorable CNS drug-like properties (LogP 2.71, MW 177) further support its use in in vivo proof-of-concept studies in appropriate animal models. [1]

Chemical Biology Tool for Deconvoluting Nav1.1 vs. Nav1.8 Isoform-Specific Functions in Pain Pathways

The high selectivity ratio (>9,000-fold) of 1-(2-pyrazinyl)azepane for Nav1.1 modulation over Nav1.8 inhibition makes it a powerful tool compound for dissecting the specific roles of these sodium channel isoforms in sensory neurons. While Nav1.8 is a well-established target for pain, Nav1.1 is expressed in peripheral sensory neurons and may have a distinct, under-explored role. Using this compound in electrophysiology or behavioral pharmacology assays allows researchers to selectively probe Nav1.1-dependent mechanisms without significantly affecting Nav1.8-mediated currents. This level of isoform selectivity is rarely found in commercially available tool compounds, positioning 1-(2-pyrazinyl)azepane as a critical reagent for advancing pain neurobiology research. [1]

CNS-Penetrant Scaffold for Kinase Inhibitor Optimization (e.g., PKB/Akt)

While the direct kinase inhibitory activity of 1-(2-pyrazinyl)azepane is not fully characterized, its structural features—particularly the azepane ring and the N-aryl pyrazine linkage—are validated motifs in potent kinase inhibitors. For example, structure-based optimization has led to the development of azepane derivatives as potent PKB (Akt) inhibitors. The compact, conformationally restricted nature and favorable CNS physicochemical properties (LogP 2.71, MW 177) of 1-(2-pyrazinyl)azepane make it an attractive core scaffold for designing brain-penetrant kinase inhibitors. Medicinal chemists can leverage this scaffold to build focused libraries targeting kinases implicated in glioblastoma or neurodegenerative diseases, with a higher probability of achieving CNS exposure compared to bulkier, less rigid analogs. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-pyrazinyl)azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.